molecular formula C13H17N3O2 B2776315 N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide CAS No. 2188359-98-8

N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide

カタログ番号: B2776315
CAS番号: 2188359-98-8
分子量: 247.298
InChIキー: XCGDFMHZQNAXRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a small molecule inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

作用機序

N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide inhibits the activity of PARP, which is involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates and leads to cell death, particularly in cancer cells that have a high rate of DNA damage. Additionally, this compound has been shown to activate a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. In neurodegenerative disorders, this compound has been found to reduce neuroinflammation and oxidative stress, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, this compound has been shown to reduce cardiac injury caused by ischemia-reperfusion and improve cardiac function.

実験室実験の利点と制限

One of the advantages of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is its specificity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair mechanisms. Additionally, this compound has been shown to be effective in low concentrations, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.

将来の方向性

There are several future directions for the research on N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide. One direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more stable and soluble forms of this compound could improve its efficacy in experiments.
Conclusion
In conclusion, this compound is a small molecule inhibitor of PARP that has shown promising therapeutic applications in various diseases. Its mechanism of action involves the inhibition of DNA repair mechanisms and activation of AMPK. This compound has advantages in terms of its specificity and low concentration efficacy, but has limitations in terms of its solubility and stability. Future research on this compound could lead to the development of new cancer therapies and treatments for neurodegenerative and cardiovascular diseases.

合成法

The synthesis of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide involves the reaction of 2-bromo-3-(morpholin-4-yl)pyridine with allylamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

科学的研究の応用

N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing DNA repair in cancer cells. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce injury caused by ischemia-reperfusion.

特性

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-2-12(17)15-10-11-4-3-5-14-13(11)16-6-8-18-9-7-16/h2-5H,1,6-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGDFMHZQNAXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(N=CC=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。